10-Methylphenothiazine
Overview
Description
10-Methylphenothiazine is a chemical compound with the molecular formula C₁₃H₁₁NS. It is a derivative of phenothiazine, where a methyl group is attached to the nitrogen atom in the phenothiazine structure. This compound is known for its applications in various fields, including pharmaceuticals and industrial chemistry.
Scientific Research Applications
10-Methylphenothiazine has a wide range of applications in scientific research:
Safety and Hazards
10-Methylphenothiazine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is advised .
Mechanism of Action
Target of Action
10-Methylphenothiazine is a derivative of phenothiazine, a compound that has been used in pharmaceutical manufacturing, especially in antipsychotic drugs . .
Pharmacokinetics
Phenothiazines are generally well-absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Action Environment
Factors such as ph and temperature can influence the degradation of this compound . It is also known that phenothiazines can cause photosensitivity, suggesting that exposure to sunlight may affect their action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methylphenothiazine can be achieved through several methods. One common approach involves the lithiation at the C-3 position of this compound, which can be achieved by a butyllithium-bromine exchange reaction starting from 3-bromo-10-Methylphenothiazine. The lithiated species can then react with different electrophiles to produce various derivatives .
Industrial Production Methods: In industrial settings, this compound is typically produced through a series of chemical reactions involving the methylation of phenothiazine. The process involves the use of methylating agents under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 10-Methylphenothiazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form this compound-5-oxide and other related products.
Reduction: Reduction reactions can convert this compound into various reduced forms, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted phenothiazines, which have significant applications in pharmaceuticals and other industries .
Comparison with Similar Compounds
10-Methylphenothiazine is similar to other phenothiazine derivatives, such as phenothiazine and 10-Phenylphenothiazine. it has unique properties due to the presence of the methyl group at the nitrogen atom:
Phenothiazine: Lacks the methyl group, making it less reactive in certain substitution reactions.
10-Phenylphenothiazine: Contains a phenyl group instead of a methyl group, leading to different chemical and physical properties.
These differences highlight the uniqueness of this compound and its specific applications in various fields.
Properties
IUPAC Name |
10-methylphenothiazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NS/c1-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBUYALKJGBACG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061623 | |
Record name | 10H-Phenothiazine, 10-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207-72-3 | |
Record name | 10-Methylphenothiazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1207-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylphenothiazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001207723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Methylphenothiazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 10H-Phenothiazine, 10-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 10H-Phenothiazine, 10-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-methyl-10H-phenothiazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.542 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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